N-(4-ethynylphenyl)acrylamide
Description
Thematic Importance of Alkyne-Functionalized Acrylamide (B121943) Derivatives in Chemical Biology and Advanced Materials
Alkyne-functionalized acrylamide derivatives are a class of molecules that have garnered substantial interest due to their dual reactivity. The acrylamide moiety can participate in Michael additions, a fundamental reaction in organic chemistry, while the alkyne group is a key component in "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual capability allows for a wide range of applications.
In chemical biology, these derivatives serve as powerful probes for studying complex biological processes. researchgate.net The alkyne group can be used to attach reporter molecules, such as fluorescent dyes or affinity tags, to biological targets that have been selectively labeled by the acrylamide group. researchgate.net This enables researchers to visualize, isolate, and characterize specific biomolecules within their native cellular environment. researchgate.net
In the realm of advanced materials, the ability of these compounds to undergo polymerization through the acrylamide group, while retaining the alkyne for post-polymerization modification, is highly valuable. researchgate.netacs.org This allows for the synthesis of functional polymers with tailored properties, suitable for applications ranging from drug delivery systems to advanced coatings and hydrogels. acs.orgresearchgate.net
Foundational Role of N-(4-ethynylphenyl)acrylamide (EPhAA) as a Multifunctional Chemical Probe
This compound (EPhAA) stands out as a particularly effective multifunctional chemical probe. nih.gov It has been instrumental in the development of novel methods for detecting and analyzing nucleic acid modifications, specifically the conversion of adenosine (B11128) to inosine (B1671953) (A-to-I) in RNA, a process known as RNA editing. nih.govnih.gov
EPhAA selectively reacts with inosine, allowing for the attachment of an alkyne handle to this modified nucleoside. nih.gov This alkyne can then be used in a subsequent click reaction to attach a variety of functional groups, enabling the detection, visualization, and enrichment of inosine-containing RNA. researchgate.netnih.gov This approach has provided researchers with a cost-effective, rapid, and non-radioactive method to study the dynamics of A-to-I editing, a process implicated in numerous cellular functions and diseases. nih.govnih.gov
The synthesis of EPhAA is relatively straightforward, often involving a one-step coupling of 4-ethynylaniline (B84093) with acrylic acid or its derivatives. nih.gov This accessibility, combined with its robust reactivity and selectivity, has solidified its foundational role in the field.
| Property | Value |
| IUPAC Name | N-(4-ethynylphenyl)prop-2-enamide |
| Molecular Formula | C₁₁H₉NO |
| Molar Mass | 171.19 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Acrylamide, Ethynyl (B1212043) (Alkyne) |
| Primary Application | Chemical probe for inosine labeling in RNA |
Table 1: Chemical and Physical Properties of this compound
Historical Development and Trajectory of Acrylamide-Based Reagents in Scientific Inquiry
The use of acrylamide and its derivatives in scientific research has a long history. Acrylamide itself was first described in 1912 as a product of the Maillard reaction, which occurs during the cooking of starchy foods at high temperatures. nih.gov In the laboratory, acrylamide is widely known as a key component in the preparation of polyacrylamide gels for electrophoresis, a fundamental technique for separating proteins and nucleic acids. acs.org
Over time, the focus has shifted towards harnessing the reactivity of the acrylamide group for more specific applications. Researchers have explored its use as a covalent inhibitor and as a tool for selectively modifying cysteine residues in proteins. acs.orgnih.gov The development of acrylamide-based reagents has been driven by the need for tools that can react with specific biomolecules under biologically compatible conditions.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethynylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-3-9-5-7-10(8-6-9)12-11(13)4-2/h1,4-8H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWHWZBTVJILQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233382-94-9 | |
| Record name | N-(4-ethynylphenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 4 Ethynylphenyl Acrylamide
Established Reaction Pathways for N-(4-ethynylphenyl)acrylamide Synthesis
Two principal routes have been established for the synthesis of this compound: direct amide bond formation and a multi-step approach involving a Sonogashira coupling reaction.
Amide Bond Formation via Coupling of 4-Ethynylaniline (B84093) and Acryloyl Chloride
The most direct method for the synthesis of this compound involves the acylation of 4-ethynylaniline with acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-ethynylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct formed during the reaction.
The reaction is generally performed in an anhydrous aprotic solvent, like dichloromethane (B109758) or tetrahydrofuran, at reduced temperatures (often 0 °C to room temperature) to control the exothermic nature of the reaction and minimize potential side reactions, such as the polymerization of the acryloyl moiety.
Table 1: Representative Reaction Conditions for Amide Bond Formation
| Parameter | Condition |
|---|---|
| Starting Materials | 4-Ethynylaniline, Acryloyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
This method is favored for its simplicity and the ready availability of the starting materials.
Palladium-Catalyzed Sonogashira Coupling Strategies Utilizing 4-Bromoaniline (B143363) Precursors
In the first step, a suitable N-protected 4-bromoaniline derivative is coupled with a source of acetylene, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide). The reaction is carried out in the presence of a base, typically an amine like triethylamine or diisopropylamine, which also often serves as the solvent. Following the successful coupling, the protecting group on the nitrogen is removed, and the resulting 4-ethynylaniline is then acylated with acryloyl chloride as described in the previous section.
A more direct variation of this strategy involves the initial synthesis of N-(4-bromophenyl)acrylamide from 4-bromoaniline and acryloyl chloride, followed by the Sonogashira coupling of the N-(4-bromophenyl)acrylamide with a terminal alkyne.
Table 2: Typical Catalysts and Reagents for Sonogashira Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Acetylene Source | Trimethylsilylacetylene, Phenylacetylene (B144264) |
This palladium-catalyzed cross-coupling reaction is highly efficient for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.
Optimization of Synthetic Conditions for Enhanced Yield and Scalability
To improve the efficiency and practicality of this compound synthesis, particularly for larger-scale production, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include:
Stoichiometry of Reagents: Fine-tuning the molar ratios of the reactants and base can significantly impact the yield and minimize the formation of byproducts. For the amide bond formation, a slight excess of acryloyl chloride is often used to ensure complete consumption of the aniline.
Reaction Temperature: While the acylation is typically initiated at 0 °C, careful control of the temperature throughout the reaction can prevent polymerization and degradation of the product. For the Sonogashira coupling, the temperature can be varied to optimize the catalytic activity and reaction rate.
Choice of Solvent and Base: The polarity of the solvent can influence the solubility of the reactants and the reaction rate. The strength and steric hindrance of the base are important for efficient acid scavenging without promoting side reactions.
Catalyst Loading: In the case of the Sonogashira coupling, minimizing the amount of palladium catalyst used is desirable for both cost and environmental reasons, without compromising the reaction efficiency.
For scalability, considerations also include the ease of product isolation and purification. Crystallization is often a preferred method for purification on a larger scale as it can be more efficient than column chromatography.
Rigorous Characterization Techniques for Product Identity and Purity Validation
To confirm the successful synthesis of this compound and to assess its purity, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the synthesized compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape. The retention time of the compound under specific chromatographic conditions is a characteristic feature, and the peak area can be used to quantify its purity.
Table 3: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to confirm the molecular weight of this compound. In positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound plus the mass of a proton. For this compound (C₁₁H₉NO), the expected m/z for the [M+H]⁺ ion would be approximately 172.08.
These analytical methods, in conjunction with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a comprehensive characterization of the synthesized this compound, ensuring its identity and purity for subsequent applications.
Bioorthogonal Click Chemistry Applications of N 4 Ethynylphenyl Acrylamide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(4-ethynylphenyl)acrylamide
The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency, specificity, and biocompatibility. organic-chemistry.org It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov This reaction is significantly accelerated in the presence of a copper(I) catalyst. organic-chemistry.org
Mechanistic Investigations and Kinetic Profiles in Relevant Chemical Systems
The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the catalytically active species is copper(I). researchgate.net The reaction is often carried out using copper(II) salts, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the Cu(I) species in situ. researchgate.net
The currently favored mechanism involves a dinuclear copper intermediate. The key steps are:
Formation of a Copper-Acetylide Complex: The reaction initiates with the formation of a copper(I) acetylide complex from the terminal alkyne of this compound. researchgate.net The acidity of the ethynyl (B1212043) proton is a crucial factor in this step.
Coordination of the Azide: The azide then coordinates to a copper center.
Cycloaddition: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, leading to a six-membered copper-containing intermediate.
Rearrangement and Protonolysis: This intermediate then rearranges, and subsequent protonolysis releases the triazole product and regenerates the copper catalyst.
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the reactants, the solvent, and the ligands coordinated to the copper catalyst. Studies on phenylacetylene (B144264) derivatives have shown that electron-withdrawing substituents can increase the reactivity of the alkyne. mdpi.com The acrylamide (B121943) group in this compound is moderately electron-withdrawing, which is expected to enhance the acidity of the terminal alkyne proton and facilitate the formation of the copper-acetylide intermediate, thereby positively influencing the reaction rate.
Table 1: Factors Influencing CuAAC Reaction Kinetics
| Factor | Influence on Reaction Rate | Relevance to this compound |
|---|---|---|
| Alkyne Substituent | Electron-withdrawing groups generally increase the rate. | The acrylamide group is electron-withdrawing, likely increasing reactivity. |
| Copper Catalyst | The availability of the Cu(I) species is critical. | In situ reduction of Cu(II) is a common and effective strategy. |
| Ligands | Ligands can stabilize the Cu(I) catalyst and accelerate the reaction. | The choice of ligand can be optimized for specific applications. |
| Solvent | The reaction is effective in a wide range of solvents, including aqueous media. | This makes it suitable for biological applications. |
Reactivity and Chemo-selectivity of the Ethynyl Moiety
The ethynyl group of this compound is the key functional group for its participation in CuAAC reactions. Its terminal position allows for the formation of the necessary copper-acetylide intermediate. The electronic properties of the phenyl ring and the attached acrylamide group influence the reactivity of this alkyne.
A significant aspect of using this compound in complex chemical environments, such as in biological systems, is the chemoselectivity of the ethynyl group. The acrylamide moiety can potentially undergo other reactions, most notably Michael addition with nucleophiles like thiols (e.g., cysteine residues in proteins). However, the CuAAC reaction is highly specific for the terminal alkyne and an azide, and under the appropriate conditions, the reaction of the ethynyl group can be favored. The orthogonality of the CuAAC reaction ensures that the ethynyl group of this compound will react selectively with an azide partner, even in the presence of other reactive functional groups. This high degree of chemoselectivity is a hallmark of click chemistry and is crucial for its application in specific and clean bioconjugation.
Applications in Nucleic Acid Research and Rna Biology
Site-Specific Inosine (B1671953) Labeling in RNA for Adenosine-to-Inosine (A-to-I) RNA Editing Studies
Reactivity and Selectivity Profiling of N-(4-ethynylphenyl)acrylamide toward Inosine and Canonical Ribonucleosides
The utility of this compound as a chemical probe is fundamentally dependent on its reactivity and high selectivity for inosine over the canonical ribonucleosides (adenosine, guanosine, cytidine, and uridine). EPhAA functions as a Michael acceptor, reacting with the N1 position of inosine. johnshopkins.edu Studies have demonstrated that EPhAA exhibits significant selectivity for inosine. When tested against the four canonical ribonucleosides, EPhAA shows a clear preference for reacting with inosine. This high selectivity is essential to avoid off-target labeling of other nucleobases within an RNA molecule, ensuring that the detected signal is genuinely from inosine. The ethynyl (B1212043) group on the phenyl ring provides a bioorthogonal handle for further modifications without significantly impacting its reactivity with inosine. nih.gov
| Ribonucleoside | Relative Reactivity with EPhAA |
|---|---|
| Inosine (I) | High |
| Adenosine (B11128) (A) | Low |
| Guanosine (G) | Low |
| Cytidine (C) | Low |
| Uridine (U) | Low |
Methodologies for In Vitro Monitoring of ADAR Enzyme Activity Utilizing this compound
A key application of this compound is in the development of assays to monitor the enzymatic activity of ADARs in vitro. researchgate.netnih.gov These assays provide a direct and efficient means to study the kinetics and substrate specificity of these important enzymes. The general methodology involves incubating a specific RNA substrate with a recombinant ADAR enzyme. The enzyme converts adenosine residues to inosine. Following the enzymatic reaction, the RNA is treated with EPhAA, which selectively labels the newly formed inosine. The alkyne handle introduced by EPhAA allows for the subsequent attachment of a reporter molecule, such as a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The resulting fluorescent signal is proportional to the amount of inosine present, which directly reflects the activity of the ADAR enzyme. nih.gov This method offers a significant improvement over older techniques by being non-radioactive, rapid, and cost-effective. researchgate.netnih.gov
Comprehensive Chemical Profiling and Detection of Diverse RNA Modifications
While this compound has been primarily validated for its high selectivity towards inosine, its application in the broader context of comprehensive chemical profiling of diverse RNA modifications is an area of ongoing interest. researchgate.netnih.gov The chemical reactivity of EPhAA as a Michael acceptor is targeted to the N1 position of inosine, which is accessible for modification. johnshopkins.edu For EPhAA to be a tool for "comprehensive" profiling, it would need to react with other modified nucleosides. However, its documented high selectivity for inosine suggests that its utility for detecting a wide range of different RNA modifications may be limited. The current body of research focuses almost exclusively on its application for A-to-I editing. researchgate.netnih.govjohnshopkins.edu Therefore, while it is an excellent tool for inosine detection, it is not currently presented as a broad-spectrum reagent for profiling the entire epitranscriptome. Further research would be needed to explore its reactivity with other less common RNA modifications.
Post-Labeling Functionalization Approaches Employing Azide-Containing Probes
A major advantage of this compound is its design, which incorporates a terminal alkyne group. nih.govjohnshopkins.edu This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a partner molecule. johnshopkins.edu This allows for a two-step "post-labeling functionalization" approach. After the initial labeling of inosine in RNA with EPhAA, an azide-containing probe can be attached via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. researchgate.netjohnshopkins.edu This modular approach offers great flexibility in the choice of the reporter or affinity tag. For example, azide-functionalized fluorophores can be attached for fluorescent detection and quantification, while azide-modified biotin (B1667282) can be used for affinity purification and enrichment of inosine-containing RNA fragments. johnshopkins.edu
| Azide-Containing Probe | Application | Detection/Analysis Method |
|---|---|---|
| Azide-Fluorophore (e.g., Cy5-azide) | Fluorescent labeling of inosine sites | Fluorescence microscopy, gel electrophoresis, plate reader assays |
| Azide-Biotin | Affinity purification of inosine-containing RNA | Streptavidin-based enrichment followed by sequencing or mass spectrometry |
| Azide-modified sequencing adapter | Direct ligation for targeted sequencing | Next-generation sequencing |
Integration with Emerging Nucleic Acid Sequencing and Detection Technologies (e.g., Nanopore Sequencing)
The ability to chemically label specific RNA modifications opens up possibilities for their detection using advanced sequencing platforms like nanopore sequencing. johnshopkins.edu Direct RNA sequencing using nanopores detects modifications by observing changes in the ionic current as an RNA molecule passes through a nanopore. A chemical label, such as the one introduced by EPhAA and a subsequent click reaction, can create a more pronounced and distinct signal, facilitating the identification of the modified base. The addition of a bulky adduct at the site of modification can significantly alter the translocation speed and the current signature of the RNA as it passes through the nanopore. While direct sequencing can sometimes detect native modifications, chemical labeling can enhance the signal and provide an orthogonal validation. Although the direct integration of this compound with nanopore sequencing is still an emerging area, the principle is well-established with other chemical probes. johnshopkins.edu The alkyne handle on EPhAA allows for the attachment of various azide-containing molecules that could be optimized to produce a clear and unambiguous signal in a nanopore sequencer, paving the way for single-molecule detection of A-to-I editing sites within long RNA reads.
Macromolecular Synthesis and Polymer Science Applications
Polymerization Strategies for N-(4-ethynylphenyl)acrylamide as a Functional Monomer
The dual reactivity of this compound enables its incorporation into polymers through various polymerization techniques. The acrylamide (B121943) moiety readily participates in chain-growth polymerization, while the ethynyl (B1212043) group remains available for subsequent chemical modifications.
Free radical polymerization is a common and robust method for synthesizing polymers from this compound. This technique is particularly well-suited for the fabrication of hydrogels and nanogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.comnih.gov The process is typically initiated by chemical initiators, such as ammonium (B1175870) persulfate (APS) and N,N,N′,N′-tetramethyl ethylene (B1197577) diamine (TEMED), or through irradiation. researchgate.net
The incorporation of this compound into the polymer structure imparts functionality to the resulting hydrogel or nanogel. The pendant ethynyl groups serve as reactive handles for post-polymerization modification, allowing for the introduction of various molecules and functionalities. For instance, these groups are readily accessible for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific reaction for bioconjugation and material functionalization.
The properties of these functional hydrogels and nanogels, such as swelling ratio and mechanical strength, can be tuned by adjusting the monomer composition and crosslinking density. nih.govnih.gov For example, copolymerizing this compound with other monomers, like acrylamide (AAm) or acrylic acid (AAc), allows for the creation of materials with specific pH or temperature sensitivities. researchgate.net
Table 1: Examples of Monomers and Crosslinkers in Free Radical Polymerization for Hydrogels
| Monomer/Crosslinker | Role | Reference |
|---|---|---|
| Acrylamide (AAm) | Primary Monomer | mdpi.com |
| N,N'-methylenebisacrylamide (BIS) | Crosslinking Agent | |
| Acrylic Acid (AAc) | Comonomer for pH sensitivity |
Beyond the formation of hydrogels, this compound can be incorporated into more complex and well-defined polymeric architectures. Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. nih.govmdpi.com
These methods enable the synthesis of block copolymers, where this compound-containing segments can be combined with other polymer blocks possessing different properties. mdpi.commdpi.com For instance, an amphiphilic block copolymer could be created with a hydrophilic block and a hydrophobic block containing this compound. In aqueous environments, these copolymers can self-assemble into various nanostructures, such as micelles or vesicles, with the ethynyl groups displayed on the surface for further functionalization. ciac.jl.cn
The ability to create tailored polymeric architectures with precise placement of functional groups is crucial for applications in drug delivery, diagnostics, and advanced materials. mdpi.commdpi.com The ethynyl functionality of this compound provides a versatile platform for creating these sophisticated macromolecular structures.
Post-Polymerization Functionalization of this compound-Derived Polymers
A key advantage of incorporating this compound into polymers is the ability to perform post-polymerization modifications. This strategy allows for the synthesis of a library of functional polymers from a single parent polymer, each with unique properties and applications. nih.govresearchgate.net The pendant ethynyl groups are amenable to a variety of chemical transformations, providing a powerful tool for polymer functionalization. researchgate.netnih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry" and is widely employed for the functionalization of polymers derived from this compound. ugent.besemanticscholar.org This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for modifying complex macromolecules under mild conditions. sigmaaldrich.comresearchgate.net
In this process, the ethynyl groups on the polymer backbone react with azide-functionalized molecules to form stable 1,2,3-triazole linkages. ugent.be This allows for the covalent attachment of a diverse array of molecules, including:
Biomolecules: Peptides, proteins, and nucleic acids can be attached for applications in biosensing and targeted drug delivery.
Small Molecules: Fluorescent dyes, imaging agents, and therapeutic drugs can be conjugated to the polymer.
Other Polymers: Different polymer chains can be grafted onto the backbone to create graft copolymers with unique properties.
The CuAAC reaction provides a high degree of control over the functionalization process, enabling the precise introduction of desired functionalities onto the polymer scaffold. nih.gov
While CuAAC is a prominent method, other cross-coupling reactions can also be utilized to functionalize the ethynyl groups of this compound-derived polymers. These reactions offer alternative pathways for introducing a wide range of functional groups that may not be amenable to azide (B81097) synthesis.
For example, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be used to attach various aromatic and vinylic moieties to the polymer backbone. This can be used to modify the electronic, optical, or physical properties of the polymer.
Furthermore, thiol-ene and thiol-yne "click" reactions provide another efficient method for post-polymerization modification. nih.gov In these reactions, a thiol-containing molecule adds across the alkyne group, often initiated by light or a radical initiator. This approach is highly efficient and can be performed under mild conditions, making it suitable for modifying sensitive biomolecules or creating hydrogel networks.
Rational Design and Synthesis of this compound-Containing Copolymers and Terpolymers
The versatility of this compound extends to the rational design and synthesis of copolymers and terpolymers with tailored properties and functionalities. researchgate.net By strategically combining this compound with other monomers, it is possible to create macromolecules with a predefined combination of characteristics. nih.govnih.govscilit.com
For instance, to create a temperature-responsive polymer, this compound can be copolymerized with N-isopropylacrylamide (NIPAM), which exhibits a lower critical solution temperature (LCST). mdpi.com The resulting copolymer will display temperature-dependent solubility, while the ethynyl groups remain available for further functionalization.
Similarly, incorporating charged monomers, such as acrylic acid or methacryloxyethyltrimethyl ammonium chloride, can impart pH-responsiveness or specific electrostatic interactions to the polymer. nih.govresearchgate.net The ability to create terpolymers, which contain three different monomer units, further expands the range of achievable properties. researchgate.netnih.gov For example, a terpolymer could be designed to be both temperature- and pH-responsive, with the added functionality of the ethynyl groups for bioconjugation.
The monomer reactivity ratios, which describe the relative rates at which different monomers are incorporated into a growing polymer chain, are a critical consideration in the design of these copolymers and terpolymers. nih.govresearchgate.net By understanding these ratios, it is possible to control the monomer sequence distribution and, consequently, the final properties of the polymer.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ammonium persulfate |
| N,N,N′,N′-tetramethyl ethylene diamine |
| Acrylamide |
| Acrylic acid |
| N,N'-methylenebisacrylamide |
| N-isopropylacrylamide |
Elucidation of Applications in Advanced Functional Materials
Development of Stimuli-Responsive Hydrogels and Nanogels for Controlled Release Systems
Information not available in the searched scientific literature.
Bioconjugation and Chemical Labeling within Polymeric Matrix Formulations
Information not available in the searched scientific literature.
Computational Chemistry and Mechanistic Elucidation
Theoretical Investigations into the Reactivity and Selectivity of N-(4-ethynylphenyl)acrylamide
Detailed Analysis of Nucleophilic Addition Mechanisms Pertaining to Acrylamide (B121943) Derivatives
The acrylamide moiety is a well-known Michael acceptor, susceptible to nucleophilic attack at the β-carbon of its α,β-unsaturated system. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction, particularly with biologically relevant nucleophiles like thiols (e.g., from cysteine residues in proteins).
The thiol-Michael addition reaction is generally understood to proceed via a two-step mechanism. nih.gov The initial step involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylamide, leading to the formation of an enolate intermediate. nih.govrsc.org This is followed by a rapid protonation of the enolate to yield the final adduct. rsc.org Computational studies have focused on determining the energetics of this pathway, including the structure of the transition state and the activation energy barriers.
DFT calculations have shown that the reaction can be catalyzed by a strong nucleophile, which generates a strong base, producing a zwitterionic enolate intermediate that is responsible for deprotonating the thiol, leading to rapid reaction kinetics due to the high reactivity of the thiolate anion. nih.govmdpi.com The activation energy for the reaction of acrylamide with L-cysteine has been calculated to be 62.19 kJ·mol⁻¹, while for L-glutathione, it is 30.05 kJ·mol⁻¹. researchgate.net
A mechanistic study of the thiol addition to N-phenylacrylamide revealed a relatively large negative entropy of activation (ΔS‡) and a small enthalpy of activation (ΔH‡). rsc.org These experimental findings, supported by computational studies, are consistent with a rate-limiting nucleophilic attack followed by rapid protonation of the enolate. rsc.org The transition state structure provided by computational models aligns with this mechanistic interpretation. rsc.org
| Acrylamide Derivative | Nucleophile | Computational Method | Calculated Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| Acrylamide | L-cysteine | DFT | 62.19 | researchgate.net |
| Acrylamide | L-glutathione | DFT | 30.05 | researchgate.net |
| N-allyl-N-acrylamide | Fluorous thiol | DFT (B97-D3) | 28 - 108 | rsc.org |
Computational Exploration of Reaction Pathways for Ethynyl (B1212043) Group Functionalization
The ethynyl group of this compound offers a versatile handle for further functionalization, most notably through cycloaddition reactions. Computational chemistry has been employed to understand the mechanisms and predict the outcomes of such reactions.
One of the most prominent reactions of terminal alkynes is the [3+2] cycloaddition with azides, often catalyzed by copper(I) (CuAAC) or occurring under strain-promoted conditions (SPAAC), both of which are central to "click chemistry". nih.govfrontiersin.orgresearchgate.net DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions involving phenylacetylene (B144264), a close analogue of the ethynylphenyl moiety. These studies help in understanding the regioselectivity and the energy barriers of the reaction. mdpi.com
For instance, DFT studies on the 1,3-dipolar cycloaddition between phenylacetylene and phenyl azide (B81097) have been conducted to rationalize the formation of 1,4- and 1,5-disubstituted triazoles. mdpi.com The mechanism of cycloaddition reactions between 1-aza-2-azoniaallene cations and acetylenes has been described as an asynchronous concerted pathway with reverse electron demand, with the reaction proceeding via a direct ionic process in a solvent like dichloromethane (B109758). researchgate.net
Furthermore, the reactivity of phenylacetylene in [2+2] cycloaddition reactions with unsymmetrical disilenes has been shown to be facile and selective. core.ac.uk DFT has also been used to study the radical-mediated addition of N-heterocyclic carbene boranes to phenylacetylene, initiated by di-tert-butyl peroxide (DTBP). mdpi.comscilit.com These computational results indicate that the reaction proceeds through homolysis of the initiator, followed by H-shift and addition to the alkyne. mdpi.comscilit.com
While direct computational studies on the ethynyl group of this compound are not extensively reported, the theoretical investigations on analogous phenylacetylene derivatives provide a strong basis for predicting its reactivity in various functionalization reactions.
Structure-Activity Relationship (SAR) Studies of this compound and Analogous Derivatives
The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. SAR studies, often complemented by computational modeling, aim to understand how modifications to different parts of the molecule affect its reactivity and, consequently, its biological efficacy.
The acrylamide moiety serves as a "warhead" in many covalent inhibitors, targeting nucleophilic residues like cysteine in proteins. nih.gov The reactivity of this warhead can be fine-tuned by introducing substituents at the α- or β-positions. chimia.ch For instance, introducing an electron-withdrawing group like a cyano group at the α-position can enhance reactivity and may lead to reversible covalent interactions. nih.gov
SAR studies on acrylamide-based inhibitors have shown that the nature of the group attached to the nitrogen atom of the acrylamide is crucial for activity. In the context of EGFR inhibitors, it was observed that the incorporation of an acrylamide group improved drug-like properties such as solubility and membrane permeability. nih.gov For a series of N-phenylacrylamide derivatives, the substitution on the phenyl ring significantly influences their reactivity towards glutathione (B108866). mdpi.com
For zDHHC20 inhibitors, an expanded SAR study of acrylamide derivatives highlighted the importance of the aliphatic chain and the potential for bivalent inhibitors. nih.gov This research underscores that while the acrylamide scaffold is a potent reactive group, modifications to other parts of the molecule are critical for optimizing activity and selectivity. nih.gov
| Structural Modification | Effect on Activity/Property | Context | Reference |
|---|---|---|---|
| α-cyano substitution on acrylamide | Enhanced reactivity, potential for reversible covalent bonding | General covalent inhibitors | nih.gov |
| Incorporation of acrylamide group | Improved solubility and membrane permeability | EGFR inhibitors | nih.gov |
| Substitution on the N-phenyl ring | Modulates reactivity towards glutathione | N-phenylacrylamides | mdpi.com |
| Terminal hydrophobic moiety and tether length | Affects binding affinity and inhibitor efficiency | Tissue transglutaminase inhibitors | nih.gov |
| Aliphatic chain modifications | Influences inhibitory activity against zDHHC20 | zDHHC20 inhibitors | nih.gov |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.2–6.8 ppm (acrylamide vinyl protons) and δ 7.2–7.6 ppm (aromatic protons) confirm structure .
- ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and ~80 ppm (ethynyl carbon) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 185.22 ([M+H]⁺) validates molecular weight .
Q. Advanced
- X-ray crystallography : Resolves stereochemistry and dihedral angles between aromatic/acrylamide moieties (e.g., planar acrylamide unit with 80° dihedral angle relative to phenyl ring in analogs) .
- DFT calculations : Predict global reactivity descriptors (e.g., electrophilicity index) to explain charge transfer in biological systems .
How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
Advanced
The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , facilitating:
- Bioconjugation : Covalent attachment to azide-functionalized biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery studies .
- Polymer functionalization : Incorporation into hydrogels or dendrimers for materials science applications .
Q. Experimental validation :
- Monitor reaction progress via IR spectroscopy (disappearance of ethynyl C≡C stretch at ~2100 cm⁻¹) .
What mechanistic pathways underlie its potential biological activity, and how can in vitro assays resolve contradictions in cytotoxicity data?
Advanced
Proposed mechanisms:
- Nucleophilic attack : Acrylamide’s α,β-unsaturated carbonyl reacts with cysteine thiols in proteins, disrupting redox balance and inducing oxidative stress .
- DNA alkylation : Ethynyl group may intercalate or form covalent adducts with DNA bases, triggering apoptosis .
Q. Addressing data contradictions :
- Dose-response assays : Determine IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) production, linking cytotoxicity to oxidative damage .
How can researchers resolve discrepancies between theoretical reactivity descriptors and experimental biological outcomes?
Q. Advanced
- Comparative QSAR studies : Calculate electrophilicity (ω) and chemical potential (μ) for this compound and analogs. If experimental toxicity deviates from predictions, investigate:
Key Recommendations for Researchers
- Safety : Handle with inert atmosphere due to acrylamide’s neurotoxic potential .
- Data validation : Cross-reference computational predictions (e.g., DFT) with experimental assays to resolve mechanistic ambiguities .
- Collaboration : Partner with crystallography facilities for structural elucidation of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
